N-(4-Amino-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-methylphenyl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-methylphenyl)propanamide typically involves the reaction of 4-amino-3-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-Amino-3-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)propanamide
- N-(4-Amino-2-methylphenyl)propanamide
Uniqueness
N-(4-Amino-3-methylphenyl)propanamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJIFNKGBAHLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589808 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946689-96-9 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.